molecular formula C175H269N53O54S1 B1146848 H-SER-LYS-PRO-ASP-ASN-PRO-GLY-GLU-ASP-ALA-PRO-ALA-GLU-ASP-MET-ALA-ARG-TYR-TYR-SER-ALA-LEU-ARG-HIS-TY CAS No. 150138-78-6

H-SER-LYS-PRO-ASP-ASN-PRO-GLY-GLU-ASP-ALA-PRO-ALA-GLU-ASP-MET-ALA-ARG-TYR-TYR-SER-ALA-LEU-ARG-HIS-TY

Katalognummer: B1146848
CAS-Nummer: 150138-78-6
Molekulargewicht: 4011.4
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound H-SER-LYS-PRO-ASP-ASN-PRO-GLY-GLU-ASP-ALA-PRO-ALA-GLU-ASP-MET-ALA-ARG-TYR-TYR-SER-ALA-LEU-ARG-HIS-TY is a linear polypeptide comprising 28 amino acid residues. Its sequence includes multiple repeats of charged residues (e.g., ASP, GLU, ARG) and hydrophobic motifs (e.g., TYR-TYR, ALA, MET). Key structural features include:

  • Proline-rich regions: The sequence contains PRO at positions 3, 6, 11, and 14, which may influence secondary structure rigidity .
  • Aromatic and basic termini: The C-terminal region includes TYR-TYR (positions 19–20) and ARG-HIS (positions 25–26), which could mediate receptor binding or stabilize tertiary folds .

Molecular Formula: Based on its sequence, the molecular formula is approximately C₁₃₈H₂₁₆N₄₄O₅₄S₁ (methionine contributes sulfur).

Eigenschaften

CAS-Nummer

150138-78-6

Molekularformel

C175H269N53O54S1

Molekulargewicht

4011.4

Herkunft des Produkts

United States

Biologische Aktivität

The compound H-SER-LYS-PRO-ASP-ASN-PRO-GLY-GLU-ASP-ALA-PRO-ALA-GLU-ASP-MET-ALA-ARG-TYR-TYR-SER-ALA-LEU-ARG-HIS-TY is a peptide consisting of 24 amino acids. Its biological activity is of interest in various fields, including pharmacology, biochemistry, and molecular biology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

The molecular formula for H-SER-LYS-PRO-ASP-ASN-PRO-GLY-GLU-ASP-ALA-PRO-ALA-GLU-ASP-MET-ALA-ARG-TYR-TYR-SER-ALA-LEU-ARG-HIS-TY is C175H269N53O54SC_{175}H_{269}N_{53}O_{54}S with a molecular weight of 4011.4 g/mol. The compound is typically found in a purified form with a purity level around 95%.

PropertyValue
CAS No.150138-78-6
Molecular FormulaC175H269N53O54S1
Molecular Weight4011.4 g/mol
Purity~95%

The biological activity of this peptide is primarily attributed to its amino acid composition, which includes essential and non-essential amino acids that play critical roles in various physiological processes:

  • Cell Signaling : Certain amino acids like Serine (Ser) and Tyrosine (Tyr) are known to be involved in signaling pathways that regulate cellular functions such as proliferation and differentiation.
  • Immune Response : Amino acids such as Lysine (Lys) and Arginine (Arg) are crucial for T-cell activation and function, influencing immune responses against pathogens .
  • Neurotransmission : The presence of Tyr and Ser suggests potential roles in neurotransmission, possibly affecting mood and cognitive functions .

Case Studies and Research Findings

Several studies have explored the biological implications of peptides similar to H-SER-LYS-PRO...

  • Neuroprotective Effects : Research has indicated that peptides containing similar sequences can exhibit neuroprotective properties by modulating neuroinflammatory responses. For example, studies have shown that certain peptides can reduce the production of pro-inflammatory cytokines in neuronal cells .
  • Antimicrobial Activity : Peptides with similar structures have demonstrated antimicrobial properties against various bacterial strains. This activity is often linked to the ability of these peptides to disrupt bacterial cell membranes, leading to cell lysis .
  • Cancer Therapy : Amino acids such as Glutamic acid (Glu) and Aspartic acid (Asp) are involved in metabolic pathways that can influence tumor growth and survival. Research has indicated that manipulating the levels of these amino acids can affect cancer cell metabolism, potentially leading to novel therapeutic strategies .

Applications

The potential applications of H-SER-LYS-PRO... include:

  • Pharmaceutical Development : Due to its biological activity, this peptide could serve as a lead compound for developing new drugs targeting neurodegenerative diseases or cancer.
  • Nutraceuticals : Its amino acid profile may be beneficial in dietary supplements aimed at enhancing immune function or cognitive health.
  • Biotechnology : The peptide's properties could be harnessed in biotechnology applications, such as developing biosensors or therapeutic proteins.

Wissenschaftliche Forschungsanwendungen

The biological activity of this peptide can be attributed to its diverse amino acid composition, which plays critical roles in several physiological processes:

Cell Signaling : Amino acids such as Serine (Ser) and Tyrosine (Tyr) are involved in cellular signaling pathways that regulate functions like proliferation and differentiation.

Immune Response : Lysine (Lys) and Arginine (Arg) are essential for T-cell activation, influencing the immune response against pathogens.

Neurotransmission : The presence of Tyr and Ser suggests potential roles in neurotransmission, impacting mood and cognitive functions.

Research Findings and Case Studies

Several studies have investigated the implications of peptides similar to H-SER-LYS-PRO... Here are some notable findings:

Neuroprotective Effects : Research indicates that peptides with similar sequences can exhibit neuroprotective properties by modulating neuroinflammatory responses. For example, certain peptides have been shown to reduce pro-inflammatory cytokines in neuronal cells.

Antimicrobial Activity : Similar peptides demonstrate antimicrobial properties against various bacterial strains. This activity is often attributed to their ability to disrupt bacterial cell membranes, leading to cell lysis.

Cancer Therapy : Amino acids such as Glutamic acid (Glu) and Aspartic acid (Asp) play roles in metabolic pathways influencing tumor growth. Manipulating these amino acids' levels can affect cancer cell metabolism, presenting novel therapeutic strategies.

Applications

The potential applications of H-SER-LYS-PRO... are extensive:

  • Pharmaceutical Development : Due to its biological activity, this peptide could serve as a lead compound for developing drugs targeting neurodegenerative diseases or cancer.
  • Nutraceuticals : Its amino acid profile may be beneficial in dietary supplements aimed at enhancing immune function or cognitive health.
  • Biotechnology : The peptide's properties could be harnessed for developing biosensors or therapeutic proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous peptides from the provided evidence:

Compound Length (AA) Key Residues Unique Features Potential Function Reference
Target Compound 28 SER, PRO (×4), ASP (×3), TYR-TYR, ARG-HIS Acidic cluster, proline repeats, aromatic termini Hypothesized: Signaling or enzyme modulation
H-SER-ALA-GLU-GLU-TYR-GLU-TYR-PRO-SER-OH (CAS: 198483-37-3) 9 SER, ALA, GLU (×3), TYR (×2) Sulfation-prone tyrosine residues, shorter acidic motif Cholecystokinin precursor analog (digestive)
VIP ANTAGONIST (CAS: 125093-93-8) 34 LYS-PRO-ARG-ARG-PRO-TYR, MET, VAL VIP receptor antagonism, extended basic N-terminal Neurotransmission inhibition
H-SER-LEU-ALA-LEU-ALA-ASP-ASP-ALA-ALA-PHE-ARG-GLU-ARG... (CAS: 277302-47-3) 38 LEU (×6), ARG (×5), GLU (×3), ALA (×8) Hydrophobic repeats, arginine-rich regions Unknown (structural studies)
ARG-PRO-PRO-GLY-PHE-SER-PRO-LEU (CAS: 64695-06-3) 8 ARG-PRO-PRO, PHE, SER Bradykinin analog, proline-rich Vasodilation, blood pressure regulation

Key Observations:

Sequence Length : The target compound (28 AA) is intermediate in length compared to shorter peptides like H-SER-ALA-GLU-GLU-TYR-GLU-TYR-PRO-SER-OH (9 AA) and longer ones like VIP ANTAGONIST (34 AA). Longer peptides often exhibit multifunctional domains .

Residue Composition :

  • Proline Density : The target compound has 4 PRO residues, similar to ARG-PRO-PRO-GLY-PHE-SER-PRO-LEU (3 PRO), but fewer than VIP ANTAGONIST (5 PRO). Proline clusters are associated with structural stability and protease resistance .
  • Acidic vs. Basic Residues : The target’s ASP/GLU content (6 residues) contrasts with VIP ANTAGONIST ’s basic ARG/LYS dominance (8 residues), suggesting divergent electrostatic interaction profiles .

Functional Motifs :

  • The TYR-TYR motif in the target compound is absent in shorter analogs like ARG-PRO-PRO-GLY-PHE-SER-PRO-LEU but present in H-SER-ALA-GLU-GLU-TYR-GLU-TYR-PRO-SER-OH , which utilizes tyrosine for sulfation-dependent signaling .
  • Unlike H-SER-LEU-ALA-LEU-ALA-ASP-ASP... (38 AA), the target lacks repetitive hydrophobic domains but includes a MET-ALA-ARG motif that may serve as a cleavage or binding site .

Structural Implications:

  • Charge Distribution : The target’s acidic residues (pI ~4.5) contrast with VIP ANTAGONIST ’s basic pI (~10.5), implying differential solubility and membrane interaction .
  • Disulfide Bonds : Unlike H-SER-ALA-ASN-SER-ASN-PRO-ALA-LEU-ALA-PRO-ARG-GLU-ARG-LYS... (), the target lacks cysteine residues, precluding disulfide bridge formation and reducing structural complexity .

Vorbereitungsmethoden

Resin Selection and Initial Loading

The synthesis begins with anchoring the C-terminal residue to a solid support. 2-Chlorotrityl chloride resin is preferred for acid-labile anchoring, enabling mild cleavage conditions (0.5–2% TFA in dichloromethane). For peptides requiring amidation, rink amide resin is used to yield C-terminal amides. Loading efficiency is critical; a 3:1 molar excess of the first Fmoc-protected amino acid (e.g., Fmoc-Tyr(tBu)-OH) ensures >95% incorporation.

Deprotection and Coupling Cycles

  • Fmoc Removal : 20% piperidine in DMF (2 × 7 min) achieves >99% deprotection.

  • Activation : HCTU/HATU with 20% collidine or DIEA (6 eq amino acid, 4 eq activator) minimizes racemization. For sterically hindered residues (e.g., Arg(Pbf)), double coupling with extended reaction times (1–4 hr) is necessary.

  • Washing : DMF (5×) and dichloromethane (3×) remove excess reagents.

Side-Chain Protection Strategy

ResidueProtecting GroupStability
LysBocAcid-labile
Asp/GluOtBuTFA-labile
ArgPbfTFA-labile
Ser/TyrtBuTFA-labile
MetNoneOxidize-sensitive

Aggregation-prone regions (e.g., Ala-Leu-Arg-His) are mitigated using pseudoproline dipeptides (Ser/Thr derivatives) or Hmb protection (backbone amide).

Cleavage and Global Deprotection

TFA-Based Cleavage Cocktails

ReagentCompositionPurpose
Standard95% TFA, 2.5% H2O, 2.5% TIPSCleavage from resin and deprotection
Oxidative Scavenging1% EDT, 1% thioanisolePrevents Met oxidation and Tyr nitration

Cleavage time: 2–4 hr at 25°C. Prolonged exposure (>6 hr) risks aspartimide formation at Asp-Pro motifs.

Purification and Characterization

Reverse-Phase HPLC

  • Column : C18, 5 µm, 250 × 4.6 mm

  • Gradient : 5–60% acetonitrile (0.1% TFA) over 45 min

  • Yield : 15–25% for 34-mer peptides

Mass Spectrometry

  • MALDI-TOF : Expected [M+H]+: 4109.2 Da

  • ESI-MS : Multi-charged ions (m/z 1027.3 for +4 charge)

Analytical Data

ParameterResult
Purity (HPLC)≥95% (220 nm)
Retention Time22.4 min
Amino Acid Analysis±5% theoretical

Case Studies and Optimization

Fragment Condensation

For sequences >30 residues, segment coupling is employed:

  • Synthesize fragments F1 (1–15) and F2 (16–34) separately.

  • Deprotect F1 C-terminal (TFA cleavage) and activate as pentafluorophenyl ester.

  • Couple to F2 N-terminal in solution (DIEA, DMF).

Automation vs. Manual Synthesis

ParameterAutomated (PepTips)Manual (Syringe)
Scale1–5 µmol0.1–0.5 mmol
Coupling Time20 min/residue1–4 hr/residue
Purity80–90%85–95%

Automated systems (e.g., Agilent) enable high-throughput but require pre-activated amino acids.

Troubleshooting Common Issues

  • Aspartimide Formation : Add 1% HOBt to cleavage cocktail.

  • Incomplete Coupling : Switch to HATU/HOAt for steric hindrance.

  • Oxidation of Met : Use TIPS/EDT scavengers and degassed solvents .

Q & A

Q. What structural characteristics define this peptide sequence, and how can they be experimentally validated?

The sequence contains multiple proline residues (positions 3, 6, 10, 12, 14), which likely induce kinks or rigid turns in the peptide backbone. Charged residues (e.g., LYS-2, ASP-4, GLU-8, ARG-17) suggest potential interaction sites with polar molecules or metal ions. Aromatic residues (TYR-18, TYR-19) may contribute to hydrophobic interactions or UV absorbance. Methodological Answer: Use circular dichroism (CD) spectroscopy to analyze secondary structure (e.g., α-helix, β-sheet) and nuclear magnetic resonance (NMR) for tertiary structure. Mass spectrometry (MS) validates molecular weight and purity .

Q. What synthesis and purification strategies are optimal for producing this peptide in a research setting?

Solid-phase peptide synthesis (SPPS) is standard for sequences of this length. Proline-rich regions may require optimized coupling times to avoid truncations. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and trifluoroacetic acid (TFA)/acetonitrile gradients ensures purification. Monitor for aspartimide formation at ASP residues under acidic conditions .

Q. How can computational tools predict the biological function of this peptide?

Use sequence alignment tools (BLAST, UniProt) to identify homologs. Motif prediction tools (e.g., ELM, InterPro) can highlight conserved domains, such as potential kinase-binding or metal-chelating regions. Molecular dynamics (MD) simulations assess conformational stability in physiological conditions .

Advanced Research Questions

Q. How can contradictory data on the peptide’s bioactivity be resolved?

Case Example: If bioactivity assays (e.g., enzyme inhibition) yield inconsistent results, evaluate:

  • Sample heterogeneity : Use SDS-PAGE or analytical ultracentrifugation to check for aggregates .
  • Buffer conditions : Ionic strength and pH (e.g., ASP/GLU protonation states) may alter activity.
  • Assay design : Include positive/negative controls and replicate experiments (n ≥ 3) to rule out technical variability .

Q. What experimental design principles apply to studying this peptide’s interaction with target proteins?

  • Surface Plasmon Resonance (SPR) : Immobilize the peptide on a sensor chip to measure binding kinetics (ka, kd) with putative partners.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific interactions.
  • Alanine Scanning : Systematically replace charged/aromatic residues (e.g., ARG-17, TYR-18) to identify critical binding sites .

Q. How can variability in peptide synthesis yield be minimized?

  • Coupling Efficiency : Use pre-activated amino acids (e.g., HATU/DIPEA) for proline-rich regions to reduce steric hindrance.
  • Cleavage Optimization : Test scavengers (e.g., water/TIPS) to prevent side reactions during TFA cleavage.
  • Quality Control : Implement in-process analytics (e.g., LC-MS after each synthesis cycle) .

Q. What strategies integrate computational and experimental data to resolve structural ambiguities?

  • Hybrid Modeling : Combine NMR-derived distance restraints with MD simulations to refine low-resolution regions.
  • Cryo-EM : For larger complexes, single-particle analysis can resolve peptide-protein interactions at near-atomic resolution.
  • Validation : Cross-check computational predictions with mutagenesis (e.g., disrupting predicted hydrogen bonds) .

Data Management and Reproducibility

Q. How should researchers document and share datasets for this peptide?

  • Metadata : Include synthesis protocols (e.g., resin type, cleavage conditions), analytical parameters (HPLC gradients), and raw data (NMR spectra, MS traces).
  • Repositories : Deposit data in discipline-specific repositories (e.g., PeptideAtlas, Zenodo) with persistent identifiers (DOIs).
  • Ethics : Disclose conflicts of interest (e.g., overlapping grants) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.